molecular formula C14H18O5 B8080996 Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate

Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate

Cat. No.: B8080996
M. Wt: 266.29 g/mol
InChI Key: MOHBJJBHVAJQRW-UHFFFAOYSA-N
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Description

Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenoxy group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate typically involves the esterification of 6-(4-methoxyphenoxy)-2-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-(4-hydroxyphenoxy)-2-oxohexanoate.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

    Oxidation: 6-(4-hydroxyphenoxy)-2-oxohexanoate

    Reduction: 6-(4-methoxyphenoxy)-2-hydroxyhexanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases. It serves as a substrate to investigate the specificity and kinetics of these enzymes.

    Medicine: this compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced toxicity.

    Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate depends on its specific application. In enzymatic reactions, the compound acts as a substrate for esterases and lipases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The molecular targets and pathways involved in these reactions include the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water or other nucleophiles.

Comparison with Similar Compounds

Methyl 6-(4-methoxyphenoxy)-2-oxohexanoate can be compared with other similar compounds, such as:

    Methyl 6-(4-hydroxyphenoxy)-2-oxohexanoate: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.

    Methyl 6-(4-chlorophenoxy)-2-oxohexanoate: The presence of a chlorine atom can increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

    Methyl 6-(4-methylphenoxy)-2-oxohexanoate: The methyl group can influence the compound’s steric properties and its interactions with other molecules.

The uniqueness of this compound lies in its methoxy group, which can participate in various chemical reactions and influence the compound’s overall reactivity and properties.

Properties

IUPAC Name

methyl 6-(4-methoxyphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-11-6-8-12(9-7-11)19-10-4-3-5-13(15)14(16)18-2/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHBJJBHVAJQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCCCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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